3,3'-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one)
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Overview
Description
3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) is a chemical compound with the molecular formula C₁₉H₁₂O₆ and a molecular weight of 336.3 g/mol . It is also known by other names such as dicoumarol and bishydroxycoumarin . This compound is a naturally occurring anticoagulant that is structurally similar to warfarin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) involves the reaction of 4-hydroxycoumarin with formaldehyde under acidic conditions . The reaction typically proceeds as follows:
Reactants: 4-hydroxycoumarin and formaldehyde.
Conditions: Acidic medium, often using hydrochloric acid.
Procedure: The reactants are mixed and heated to facilitate the formation of the methylene bridge between two 4-hydroxycoumarin molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 4-hydroxycoumarin and formaldehyde.
Controlled Conditions: Precise control of temperature and pH to ensure high yield and purity.
Purification: The product is purified using crystallization or other separation techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated products depending on the substituent introduced.
Scientific Research Applications
3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its anticoagulant properties and its effects on blood clotting mechanisms.
Medicine: Investigated for its potential use in treating thromboembolic disorders and as an anticoagulant therapy.
Industry: Used in the production of anticoagulant rodenticides and other related products.
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) involves its role as a competitive inhibitor of vitamin K epoxide reductase . This enzyme is crucial for the regeneration of reduced vitamin K, which is necessary for the synthesis of clotting factors. By inhibiting this enzyme, the compound reduces the levels of active clotting factors, thereby exerting its anticoagulant effect.
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another anticoagulant with a similar mechanism of action but different chemical structure.
Coumarin: The parent compound from which many anticoagulants are derived.
Phenprocoumon: A long-acting anticoagulant with a similar mode of action.
Uniqueness
3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) is unique due to its specific structure that allows it to form a methylene bridge between two 4-hydroxycoumarin molecules. This structural feature contributes to its distinct pharmacological properties and its effectiveness as an anticoagulant .
Properties
CAS No. |
63844-74-6 |
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Molecular Formula |
C19H12O8 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
3-[(4,7-dihydroxy-2-oxochromen-3-yl)methyl]-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C19H12O8/c20-8-1-3-10-14(5-8)26-18(24)12(16(10)22)7-13-17(23)11-4-2-9(21)6-15(11)27-19(13)25/h1-6,20-23H,7H2 |
InChI Key |
ZCRYILRCCBOILO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2O)CC3=C(C4=C(C=C(C=C4)O)OC3=O)O |
Origin of Product |
United States |
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